N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide
Overview
Description
“N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide” is a chemical compound with the CAS Number: 1609395-64-3 . It has a molecular weight of 393.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22BrNO.BrH/c1-18-15-9-8-13(16)10-12(15)11-17-14-6-4-2-3-5-7-14;/h8-10,14,17H,2-7,11H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . ItScientific Research Applications
Neurochemical Impact and Pharmacological Profile
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide has been the subject of various scientific investigations due to its impact on neurochemical pathways and its pharmacological profile. Researchers have explored its behavior in the brain, particularly focusing on serotonin receptor interactions. Studies have noted its profound impact on perception and cognition, attributed to its interaction with serotonin 5-HT2A receptors, making it a point of interest in neuropharmacology and toxicology research (Halberstadt, 2017). Additionally, its structural relationship with other psychoactive substances like 2C-X compounds and its high affinity for 5-HT2A receptors have led to a deeper understanding of the structure-activity relationships and behavioral pharmacology of similar compounds (Cumming et al., 2021).
Analytical and Detection Methods
Significant research efforts have been dedicated to developing analytical methods and understanding the metabolic pathways of this compound. These studies aim to enhance the detection and quantification of this compound and its metabolites in biological matrices, contributing significantly to forensic and clinical toxicology (Nikolaou et al., 2016).
Understanding Toxicological Aspects
The compound's potent agonistic properties at the 5-HT2A receptor have raised concerns regarding its safety and toxicity profile. Extensive research has been carried out to document cases of acute toxicity, overdose, and fatalities related to its use. These studies contribute significantly to the field of drug safety, helping regulators and healthcare professionals understand the potential risks and manage the clinical implications of exposure to such compounds (Kyriakou et al., 2015).
Environmental and Health Impact
Investigations have also been carried out to understand the environmental occurrence and health impact of compounds structurally related to this compound. Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities, have provided insights into their environmental fate, toxicity, and potential impact on human health, shedding light on the broader implications of exposure to such compounds (Mennear & Lee, 1994).
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-13(16)10-12(15)11-17-14-6-4-2-3-5-7-14;/h8-10,14,17H,2-7,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJYOMHLSREOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2CCCCCC2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-64-3 | |
Record name | Cycloheptanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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